BenchChemオンラインストアへようこそ!

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Lipophilicity Regioisomerism ADME

Choose 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS 1956363-99-7) for its precise [4,3-c] ring fusion and N2-methyl-7-chloro substitution—critical for target engagement and low XLogP (1.1). The 97% purity specification with NMR/HPLC/GC documentation ensures reproducible cross-coupling at C7 and avoids isomeric impurity interference, meeting fragment-based drug discovery and IP-filing standards.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1956363-99-7
Cat. No. B11915477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
CAS1956363-99-7
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN1C=C2C=NC=C(C2=N1)Cl
InChIInChI=1S/C7H6ClN3/c1-11-4-5-2-9-3-6(8)7(5)10-11/h2-4H,1H3
InChIKeyRUXIWSAEKOJBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS 1956363-99-7): Core Physicochemical and Structural Profile for Informed Procurement


7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS 1956363-99-7) is a halogenated N-methyl-fused bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine class [1]. It features a chlorine atom at the 7-position of the pyridine ring and a methyl substituent on the N2 nitrogen of the pyrazole ring, yielding a molecular formula of C₇H₆ClN₃ with a molecular weight of 167.59 g/mol [1]. The scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design and fragment-based drug discovery, where the chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions [2].

Why 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Cannot Be Interchanged with Generic Pyrazolopyridine Analogs


Small structural variations within the pyrazolopyridine family produce large differences in physicochemical, electronic, and biological behavior. The [4,3-c] ring fusion geometry dictates the spatial orientation of substituents and the electron density distribution across the heterocyclic system, which directly affects molecular recognition by biological targets [1]. The N2-methyl group eliminates the hydrogen-bond donor capacity present in the 1H-unsubstituted analog (7-chloro-1H-pyrazolo[4,3-c]pyridine, CAS 1357946-01-0), thereby altering solubility, permeability, and target engagement profiles [2]. Furthermore, the regioisomeric [3,4-c] fusion (7-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine, CAS 1373333-62-0) displays a computed XLogP of 1.5 versus 1.1 for the [4,3-c] isomer, indicating meaningful differences in lipophilicity that impact formulation and ADME properties . Procurement without precise structural matching risks selecting a compound with divergent reactivity, biological activity, and regulatory impurity profiles.

Quantitative Differentiation Evidence: 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine Versus Closest Analogs


Regioisomeric Lipophilicity Differentiation: [4,3-c] vs. [3,4-c] Fusion Lowers Computed LogP by 0.4 Units

The target compound (7-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine) exhibits a computed XLogP3-AA of 1.1, whereas its direct regioisomer 7-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (CAS 1373333-62-0) displays a computed XLogP of 1.5 [1]. This 0.4 log unit difference corresponds to an approximately 2.5-fold lower predicted n-octanol/water partition coefficient for the [4,3-c] isomer. Both isomers share identical molecular formula (C₇H₆ClN₃), molecular weight (167.59 g/mol), and topological polar surface area (30.7 Ų), making lipophilicity the primary differentiator in the absence of experimental data .

Lipophilicity Regioisomerism ADME Drug Design

Hydrogen-Bond Donor Count: N2-Methylation Eliminates HBD, Differentiating from 1H-Unsubstituted Analog

7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine has a hydrogen-bond donor (HBD) count of 0, compared to 1 for the 1H-unsubstituted analog 7-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-01-0), which bears a pyrazole N–H group [1][2]. The absence of an HBD in the N2-methylated compound reduces passive permeability barriers associated with desolvation of polar N–H groups, while also removing a potential hinge-binding hydrogen-bond donor that could lead to promiscuous kinase inhibition [3]. Both compounds share the 7-chloro substituent and [4,3-c] fusion geometry, but differ in molecular weight (167.59 vs. 153.57 g/mol) due to the methyl substitution [1][2].

Hydrogen Bonding Kinase Selectivity Permeability Fragment-Based Drug Discovery

Purity Specification Benchmarking: 97% (HPLC) Target Compound vs. 95% Regioisomer from Common Vendor

Bidepharm (Bide Pharmatech Ltd.) supplies 7-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS 1956363-99-7) at a standard purity of 97%, with batch-specific analytical certificates including NMR, HPLC, and GC . In contrast, the same vendor offers the regioisomer 7-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine (CAS 1373333-62-0) at a standard purity of 95% . The 2-percentage-point purity advantage, combined with comprehensive analytical documentation, translates to reduced downstream impurity-related failure rates in multi-step syntheses and biological assays .

Chemical Purity Quality Control Procurement Specification Batch Reproducibility

Chlorine at C7 Enables Predictable Reactivity for Pd-Catalyzed Cross-Coupling: Class-Level Advantage Over Bromo Analogs

The 7-chloro substituent on the electron-deficient pyridine ring of the target compound is activated toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) while maintaining greater stability than the corresponding 7-bromo analog, which is more prone to thermal and photolytic degradation [1][2]. A review of pyrazolo[4,3-c]pyridine synthetic methodologies confirms that chloro-substituted derivatives serve as preferred intermediates for late-stage diversification in medicinal chemistry programs, including Sonogashira-type reactions yielding 7-alkynyl derivatives [1]. The class-level SAR from the PEX14–PEX5 inhibitor study further demonstrates that substitution at the 7-position of the pyridine ring directly modulates trypanocidal activity, with chloro-bearing compounds showing balanced potency and synthetic tractability [2]. No direct comparative kinetic data between the 7-chloro and 7-bromo analogs of the 2-methyl scaffold have been published.

Synthetic Versatility Cross-Coupling C–Cl Activation Fragment Elaboration

High-Value Application Scenarios for 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine (CAS 1956363-99-7) Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

With zero hydrogen-bond donors and a low computed XLogP of 1.1, the compound satisfies the 'rule of three' fragment criteria more closely than its [3,4-c] regioisomer (XLogP 1.5) and the 1H-unsubstituted analog (HBD=1). This supports its prioritization as a core scaffold for fragment library construction targeting kinases and protein–protein interaction interfaces [1].

Kinase Inhibitor Lead Optimization Intermediate

The [4,3-c] fusion geometry and N2-methyl-7-chloro substitution pattern align with the pharmacophore requirements identified in pyrazolo[4,3-c]pyridine-based EGFR inhibitors (US Patent 12,064,421 B2) and PEX14–PEX5 inhibitors [2][3]. The compound serves as a direct intermediate for Suzuki or Buchwald-Hartwig elaboration at the C7 position, enabling rapid SAR exploration.

Regulatory-Compliant Reference Standard Procurement

For organizations requiring defined impurity profiles for patent filings or IND-enabling studies, the 97% purity specification with multi-technique analytical characterization (NMR, HPLC, GC) provides a documentable quality baseline that the 95%-purity regioisomer does not match. This reduces the risk of isomeric impurity interference in biological assays .

Automated Parallel Synthesis of Pyrazolopyridine Libraries

The C7–Cl bond offers predictable Pd-catalyzed cross-coupling reactivity without the light- and heat-sensitivity liabilities of bromo analogs, making this compound suitable for high-throughput automated library production in medicinal chemistry core facilities [4].

Quote Request

Request a Quote for 7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.